6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one
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Overview
Description
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one is a synthetic compound belonging to the class of coumarins. Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820. These compounds are valuable kinds of oxygen-containing heterocycles widely found in nature and have been routinely employed as herbal medicines since early ages .
Preparation Methods
The synthesis of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves several steps. One efficient method reported involves the alkylation reaction of 7-hydroxy-4-methyl coumarin with propargyl bromide in dry acetone and anhydrous potassium carbonate at 50°C, followed by reaction with various sodium azides . Industrial production methods often employ green chemistry principles, using green solvents and catalysts to minimize environmental impact .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It undergoes nucleophilic substitution reactions, especially at the halogenated positions. Common reagents and conditions used in these reactions include dry solvents, inert atmospheres, and controlled temperatures.
Scientific Research Applications
6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can inhibit oxidoreductase enzymes, which play a role in bacterial metabolism, thereby exhibiting antibacterial activity .
Comparison with Similar Compounds
Similar compounds to 6-chloro-4-{[4-(4-fluorophenyl)piperazin-1-yl]methyl}-7-hydroxy-2H-chromen-2-one include other coumarin derivatives such as:
- 7-hydroxy-4-methyl-2H-chromen-2-one
- 6-nitro-4-methyl coumarinyl chloroacetate
- 4-methyl-2-oxo-2H-chromen-7-yl trifluoromethanesulfonate These compounds share similar structural features but differ in their specific substituents, leading to variations in their biological activities and applications. The uniqueness of this compound lies in its specific combination of substituents, which confer distinct biological properties and potential therapeutic applications .
Properties
IUPAC Name |
6-chloro-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-7-hydroxychromen-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN2O3/c21-17-10-16-13(9-20(26)27-19(16)11-18(17)25)12-23-5-7-24(8-6-23)15-3-1-14(22)2-4-15/h1-4,9-11,25H,5-8,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNVJZZDWLDQIDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)OC3=CC(=C(C=C23)Cl)O)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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